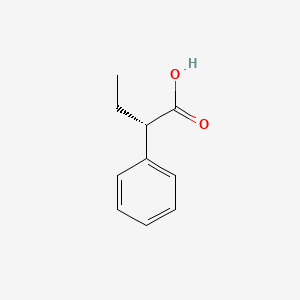
(S)-(+)-2-苯基丁酸
描述
(S)-(+)-2-Phenylbutyric acid, also known as (R)-(+)-2-phenylbutyric acid or (S)-2-phenylbutyric acid, is a naturally occurring organic compound belonging to the class of organic compounds known as phenylbutyric acids. It is found in a variety of plant species and is used in a variety of scientific research applications. This compound has a wide range of physiological and biochemical effects, and has been studied extensively in the laboratory.
科学研究应用
立体化学研究
- 绝对构型测定:Garbarino、Sierra 和 Tapia (1973) 的一项研究涉及将 (+)-2-甲酰胺基-2-苯基丁酸转化为其他化合物以确定 (+)-2-氨基-2-苯基丁酸的 S 构型 (Garbarino、Sierra 和 Tapia,1973).
合成和表征
- (S,S)-2-氨基-3-苯基丁酸的合成:Tsuchihashi、Mitamura 和 Ogura (1979) 从二乙基 (R)-(1-苯乙基)丙二酸酯合成了这种化合物。这一合成在确认天然存在的氨基酸的绝对构型中发挥了作用 (Tsuchihashi、Mitamura 和 Ogura,1979).
药理学应用
- 在酶促反应中的应用:Bild 和 Morris (1984) 证明了在酶催化反应中 2-氨基-4-羟基-4-苯基丁酸的形成,提供了对酶机制和 β-碳负离子中间体的见解 (Bild 和 Morris,1984).
- 在手性分离技术中的应用:Xu 等人 (2017) 研究了 2-苯基丁酸对映异构体的连续对映选择性液-液萃取,有助于理解手性分离过程 (Xu 等人,2017).
生物医学研究
- 探索治疗效果:Kolb 等人 (2015) 研究了 4-苯基丁酸在各种体外和体内模型系统中的治疗效果。该研究强调了其通过在内质网中折叠蛋白质和减弱未折叠蛋白质反应来缓解各种病理的潜力 (Kolb 等人,2015).
农业和植物研究
- 促进植物再生:Iwase 等人 (2022) 发现 4-苯基丁酸通过模拟外源生长素的作用促进植物再生,展示了在植物组织培养工程和植物 β-氧化途径研究中的潜在应用 (Iwase 等人,2022).
属性
IUPAC Name |
(2S)-2-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJWFSNDPCAWDK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313360 | |
| Record name | (S)-2-Phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-2-Phenylbutyric acid | |
CAS RN |
4286-15-1 | |
| Record name | (S)-2-Phenylbutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4286-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylbutyric acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004286151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-Phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, α-ethyl-, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLBUTYRIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56PGV95391 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can (S)-2-Phenylbutanoic acid differentiate between enantiomers of chiral amines?
A1: Yes, (S)-2-Phenylbutanoic acid has demonstrated its ability to distinguish between enantiomers of chiral amines through a process called enantiomer-differentiating acylation or kinetic resolution. [] This process relies on the different reaction rates of each enantiomer with the chiral acid, leading to a preference for one enantiomeric product over the other. This selectivity makes (S)-2-Phenylbutanoic acid valuable in chiral synthesis and resolution. [] For example, research has shown its effectiveness in the kinetic resolution of racemic α-substituted benzylamines. [] Interestingly, the enantioselectivity of this reaction was found to be significantly influenced by the reaction medium. While (R)-amines reacted preferentially in organic solvents, a preference for (S)-amines was observed in aqueous media, highlighting the role of solvent effects on chiral recognition. []
Q2: Can (S)-2-Phenylbutanoic acid be used as a chiral imprint molecule for the development of enantioselective sensors?
A2: Yes, research demonstrates that (S)-2-Phenylbutanoic acid can be used as a chiral imprint molecule in thin TiO2 films for the development of enantioselective sensors. [] In this context, the acid is used in a process called molecular imprinting, where it acts as a template during the formation of the TiO2 film. [] The imprinting process involves hydrolyzing a titanium (IV) butoxide complex of the acid on the sensor surface, followed by removal of the acid, leaving behind chiral cavities that exhibit selectivity towards the imprinted enantiomer. [] Studies have shown that sensors imprinted with (S)-2-Phenylbutanoic acid exhibit chiroselectivity and chirospecificity, meaning they can distinguish between enantiomers and even recognize structurally similar molecules with different chiralities. [] This technology holds promise for developing highly selective sensors for various applications, including chiral analysis in pharmaceuticals, food, and environmental monitoring.
Q3: Can (S)-2-Phenylbutanoic acid be used in the kinetic resolution of racemic amines using chiral 2-halopyridinium salts?
A3: Yes, (S)-2-Phenylbutanoic acid has been successfully employed in the kinetic resolution of various racemic amines alongside chiral 2-halopyridinium salts. [] In this application, a specific chiral 2-halopyridinium salt, (S)-(+)-2-chloro-1-(1-cyclohexylethyl)-3-ethyl-6-methylpyridinium tetrafluoroborate, was used in conjunction with (S)-(+)-2-Phenylbutanoic acid to achieve kinetic resolution. [] While the specific mechanism and extent of resolution may vary depending on the amine substrate, this research showcases the potential of combining (S)-2-Phenylbutanoic acid with other chiral reagents for efficient enantiomeric separation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{(E)-[3,5-di(tert-butyl)-4-hydroxyphenyl]methylidene}-1-hydrazinecarboxylate](/img/structure/B1363222.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1363251.png)
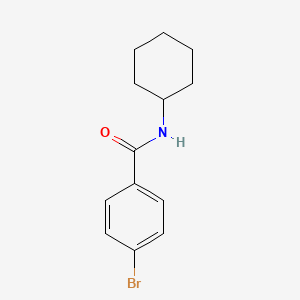
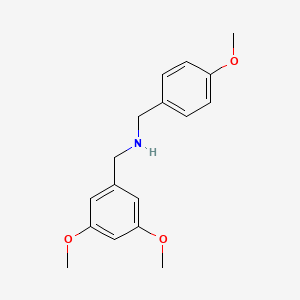
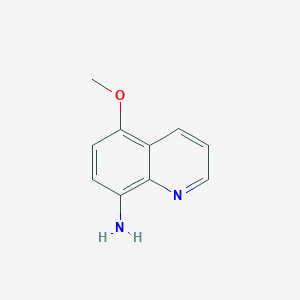

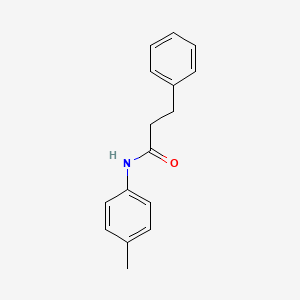
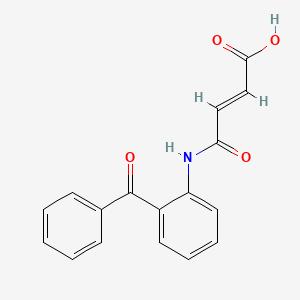

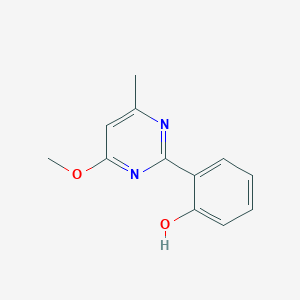
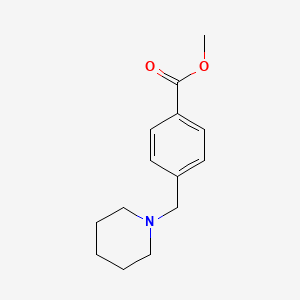
![[(4R,5S)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-YL]methanol](/img/structure/B1363285.png)

![4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363290.png)